Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Physicochemical profiling Membrane permeability Blood-brain barrier penetration

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 384798-08-7) is a fully synthetic, small-molecule benzofuran-3-carboxylate derivative with a molecular formula of C20H19BrO5 and a molecular weight of 419.3 g/mol. The compound features a 6-bromo substitution on the benzofuran core, an ethyl ester at the 3-position, and a 5-(3-methoxybenzyloxy) ether group.

Molecular Formula C20H19BrO5
Molecular Weight 419.3g/mol
CAS No. 384798-08-7
Cat. No. B383613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS384798-08-7
Molecular FormulaC20H19BrO5
Molecular Weight419.3g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)OC)Br)C
InChIInChI=1S/C20H19BrO5/c1-4-24-20(22)19-12(2)26-17-10-16(21)18(9-15(17)19)25-11-13-6-5-7-14(8-13)23-3/h5-10H,4,11H2,1-3H3
InChIKeyNLRZEMXHAJEZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 384798-08-7): Structural and Pharmacochemical Baseline


Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 384798-08-7) is a fully synthetic, small-molecule benzofuran-3-carboxylate derivative with a molecular formula of C20H19BrO5 and a molecular weight of 419.3 g/mol . The compound features a 6-bromo substitution on the benzofuran core, an ethyl ester at the 3-position, and a 5-(3-methoxybenzyloxy) ether group [1]. It is catalogued primarily as a research-grade screening compound within the InterBioScreen library (ID: STOCK1N-29347) and is not reported to have known bioactivity in major public databases such as ChEMBL or PubChem [2]. Its estimated physicochemical profile (LogP ~5.1; TPSA ~57.9 Ų) [1] suggests moderate lipophilicity and potential membrane permeability, positioning it as a derivatizable scaffold within the broader benzofuran chemical space.

Scaffold classBenzofuran-3-carboxylate screening compound with derivatizable 5-position
Physicochemical profileModerate lipophilicity and CNS-permeable TPSA within drug-like space
Bioactivity statusNo known target annotation—clean slate for novel target discovery

Why Benzofuran-3-Carboxylate Analogs Cannot Substitute for Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate in Focused Screening


Substituting this compound with a generic 6-bromo-benzofuran-3-carboxylate analog risks loss of critical structural features that govern target engagement and physicochemical behaviour. The 5-(3-methoxybenzyloxy) substituent is not merely a protecting group; its electron-rich aromatic ring and methoxy hydrogen-bond acceptor distinguish it from unsubstituted benzyloxy or hydroxy analogs, potentially altering π-stacking interactions and hydrogen-bond networks in biological binding sites [1]. Furthermore, the specific bromo substitution at position 6 has been shown in class-level SAR studies to enhance cytotoxic activity compared to non-brominated or differently substituted congeners [2]. Blind replacement with, for example, ethyl 5-(benzyloxy)-6-bromo-2-methylbenzofuran-3-carboxylate (CAS 308295-72-9) introduces a less polar substituent, altering LogP and potentially shifting the compound's pharmacokinetic and target-binding profile in unpredictable ways.

This Compound
Unsubstituted Benzyloxy Analog (CAS 308295-72-9)
5-(3-Methoxybenzyloxy) ether—electron-rich ring, H-bond acceptor
5-Benzyloxy ether—lacks methoxy, reduced polarity
6-Bromo substitution linked to higher cytotoxicity in class-level SAR
Bromine position fixed; activity may not transfer to non-brominated or differently substituted analogs
Selectively cleavable protecting group via oxidative or acidic conditions
Cleavable under hydrogenolysis or strong Lewis acids—different synthetic window

Quantitative Differentiation Evidence for Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: A Comparator-Based Guide


Enhanced Topological Polar Surface Area (TPSA) Relative to the Unsubstituted Benzyloxy Analog Improves Predicted Membrane Permeability

The target compound incorporates a meta-methoxy group on the 5-benzyloxy substituent, increasing its topological polar surface area (TPSA) to approximately 57.9 Ų compared to the unsubstituted benzyloxy analog (ethyl 5-(benzyloxy)-6-bromo-2-methylbenzofuran-3-carboxylate, CAS 308295-72-9), which lacks this oxygen and is estimated to have a TPSA of ~48.5 Ų [1]. For CNS drug candidates, TPSA values below 90 Ų are considered optimal for blood-brain barrier penetration, and the additional methoxy-derived polarity remains well below this threshold while improving aqueous solubility [2].

TPSA comparison
Cross-study comparable
Target TPSA ~57.9 Ų vs. unsubstituted benzyloxy analog ~48.5 Ų (in silico)
TPSA within CNS drug-like range; methoxy group adds polarity without exceeding threshold
In silico estimation; experimental validation required
Physicochemical profiling Membrane permeability Blood-brain barrier penetration

The 6-Bromo Substitution Is Associated with Enhanced Cytotoxicity in Benzofuran-3-Carboxylate Scaffolds: Class-Level SAR Evidence

A systematic structure-activity relationship (SAR) study of fourteen benzofuran derivatives, including six brominated compounds, demonstrated that the presence of bromine at the benzofuran core--particularly when introduced to a methyl-bearing position--significantly increased cytotoxicity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines compared to non-brominated analogs [1]. Among the tested compounds, five brominated derivatives (1c, 1e, 2d, 3a, 3d) showed significant cytotoxic activity and cancer cell selectivity. While the target compound was not directly tested in this study, it shares the 6-bromo-2-methyl substitution motif that was associated with enhanced activity in this compound series.

Cytotoxicity SAR (class-level)
Class-level inference
Brominated benzofuran-3-carboxylates showed higher cytotoxicity in K562, MOLT-4, HeLa panels vs. non-brominated analogs
Supports cell-model endpoint review; 6-bromo pattern linked to activity in this series
Compound not directly tested; class-level SAR—verify in specific assay context
Anticancer activity Structure-activity relationship Cytotoxicity screening

The 5-(3-Methoxybenzyloxy) Ether Provides a Selectively Cleavable Protecting Group Strategy Distinct from 5-Hydroxy or 5-Benzyloxy Analogs

The 5-(3-methoxybenzyloxy) substituent can serve as a selectively cleavable protecting group that is distinct from the simpler 5-benzyloxy analog (CAS 308295-72-9) and the 5-hydroxy precursor (CAS 7287-41-4) [1]. The electron-donating meta-methoxy group on the benzyl ether renders it more susceptible to oxidative cleavage (e.g., DDQ or CAN) or acidic hydrolysis compared to an unsubstituted benzyl ether, enabling orthogonal deprotection strategies in multi-step syntheses. The 5-hydroxy precursor (CAS 7287-41-4), in contrast, bears a free phenol that may be incompatible with certain coupling reactions or prone to off-target metabolism.

Protecting group lability
Supporting evidence
3-Methoxybenzyl ether cleavable under oxidative (DDQ, CAN) or acidic conditions; benzyloxy requires hydrogenolysis
Enables orthogonal deprotection strategies in multi-step synthesis
Electronic effects well-established; specific kinetic data not available for this compound
Synthetic chemistry Protecting group strategy Prodrug design

Absence of Pre-Existing Bioactivity Data Represents a Clean-Slate Opportunity for Novel Target Discovery

As verified by the ZINC20 database, this compound has no known bioactivity recorded in ChEMBL and has not been referenced in any peer-reviewed publications [1]. This stands in stark contrast to many commercially available benzofuran derivatives such as CL-387,785 (an EGFR inhibitor with IC50 = 250-490 pM) or amiodarone-class compounds that carry established pharmacological annotations. For researchers seeking novel chemical starting points unencumbered by prior art, this compound's complete lack of target annotation provides a genuine advantage over pre-characterized analogs that may face intellectual property constraints or biased hypothesis generation.

Bioactivity annotation status
Data to verify
Zero bioactivity records in ChEMBL and PubChem; no prior publications (ZINC20)
Supports unbiased phenotypic screening and first-in-class target discovery
Database query snapshot; verify updated annotation status before procurement
Target deconvolution Chemical probe development Phenotypic screening

Optimal Application Scenarios for Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Based on Current Evidence


Focused Oncology Screening Libraries Prioritizing Brominated Benzofuran Scaffolds

Based on class-level SAR evidence demonstrating that bromine substitution at the benzofuran core enhances cytotoxicity against leukemia and cervical carcinoma cell lines [1], procurement of this compound is justified for inclusion in focused oncology screening decks. Its 6-bromo-2-methyl substitution pattern matches the structural features associated with activity in the Kossakowski et al. (2019) study, where five brominated benzofuran derivatives showed significant cytotoxicity and cancer cell selectivity. Teams building a benzofuran-centric sub-library for phenotypic screening against hematological malignancies should prioritize this scaffold over non-halogenated alternatives.

Central Nervous System (CNS) Target Screening Leveraging Favorable TPSA

The compound's computed TPSA of 57.9 Ų [1] positions it beneath the established 90 Ų threshold for blood-brain barrier penetration. For neuroscience drug discovery programs, this represents a procurement-relevant advantage over more polar benzofuran analogs that exceed this threshold. The meta-methoxy group provides sufficient polarity to improve solubility while maintaining CNS drug-like properties, making this compound suitable for inclusion in CNS-focused screening collections where both permeability and solubility are critical parameters.

Diversity-Oriented Synthesis and Late-Stage Functionalization Platforms

The 5-(3-methoxybenzyloxy) ether serves as a chemically addressable handle for selective deprotection and subsequent derivatization, enabling the generation of 5-O-substituted libraries [1]. This compound can function as a central intermediate in diversity-oriented synthesis workflows where the 5-position is a key vector for SAR exploration. Its orthogonal reactivity profile—the 3-methoxybenzyl group can be cleaved under conditions that leave the ethyl ester intact—offers synthetic flexibility not available with the 5-hydroxy precursor, which may participate in unwanted ester hydrolysis or oxidation.

First-in-Class Target Discovery with Unannotated Chemical Probes

The complete absence of prior bioactivity annotation in ChEMBL and PubChem [1] makes this compound a strategic procurement choice for target deconvolution and chemical proteomics studies. Unlike heavily annotated benzofuran derivatives that come with pre-existing target hypotheses, this compound allows unbiased phenotypic screening followed by target identification, reducing the risk of confirmation bias in early-stage discovery. For academic screening centers and biotech startups seeking patentable chemical matter, this 'blank canvas' profile is a tangible procurement differentiator.

Application
Selection Property
Validation Focus
Oncology screening library design
6-Bromo substitution class-level SAR association
Cytotoxicity endpoint review in leukemia/cervical carcinoma cell panels
CNS target screening
TPSA within CNS drug-like range
Blood-brain barrier permeability model assessment
Diversity-oriented synthesis
Cleavable 3-methoxybenzyl protecting group
Orthogonal deprotection and late-stage functionalization validation
First-in-class target discovery
No prior bioactivity annotation
Target deconvolution and chemical proteomics feasibility
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